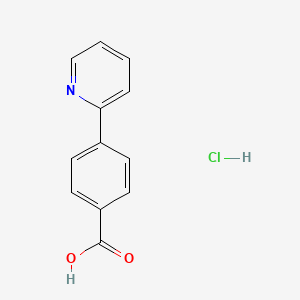

4-(2-Pyridyl)benzoic acid hydrochloride

Beschreibung

4-(2-Pyridyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a pyridyl substituent at the para position of the aromatic ring. The hydrochloride salt form enhances its aqueous solubility, making it valuable in synthetic chemistry and pharmaceutical applications . The pyridyl group contributes to π-π stacking and hydrogen-bonding interactions, which are critical in coordination chemistry and drug design.

Eigenschaften

CAS-Nummer |

222986-74-5 |

|---|---|

Molekularformel |

C12H10ClNO2 |

Molekulargewicht |

235.66 g/mol |

IUPAC-Name |

4-pyridin-2-ylbenzoic acid;hydrochloride |

InChI |

InChI=1S/C12H9NO2.ClH/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,(H,14,15);1H |

InChI-Schlüssel |

BMVYFDQFGGMZLY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 4-(2-Pyridyl)benzoic Acid Hydrochloride

Industrially Favorable Preparation via Reduction of 4-(2-Pyridyl)benzonitrile

A notable method involves the reduction of the cyano group in 4-(2-pyridyl)benzonitrile to form intermediates that can be further processed to yield the target compound. This approach is advantageous due to the availability of inexpensive raw materials and the simplicity of the process.

Stepwise Reduction Process

Step 1: Formation of Aldehyde Hydrazone Intermediate

The cyano group of 4-(2-pyridyl)benzonitrile is reduced in the presence of hydrazine to form an aldehyde hydrazone intermediate. This reaction is typically carried out in acetic acid under nitrogen atmosphere with Raney nickel as a catalyst.

Step 2: Reduction to 4-(2-Pyridyl)benzyl Hydrazine

The aldehyde hydrazone intermediate is further reduced, often by palladium-carbon-catalyzed transfer hydrogenation, to yield 4-(2-pyridyl)benzyl hydrazine, a key intermediate toward the hydrochloride salt.

One-Pot Synthesis Approach

An innovative one-pot synthesis has been developed where the cyano group is directly reduced to 4-(2-pyridyl)benzyl hydrazine in a single reaction vessel, significantly simplifying the process and reducing costs.

Reaction Conditions and Catalysts

-

- Raney nickel for cyano group reduction.

- Palladium on carbon for transfer hydrogenation (optional in one-pot processes).

-

- Acetic acid as solvent.

- Nitrogen atmosphere to prevent oxidation.

-

- Ambient temperature reactions, typically 5 hours.

- Hydrogen exchange cycles to ensure catalyst activation.

Detailed Experimental Data and Yields

The following table summarizes key experimental data from a representative synthesis of 4-(2-pyridyl)benzyl hydrazine intermediates, which are precursors to the hydrochloride salt.

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-(2-pyridyl)benzonitrile (98% purity) 91.3 g | Hydrazine (tert-butyloxycarbonyl hydrazine), Raney nickel catalyst, acetic acid, N2 atmosphere, 5 h at RT | 2-[4-(2'-pyridyl)benzylidene]hydrazine carboxylic acid tert-butyl ester | 80.3 | Raney nickel reused after filtration |

| 2 | Aldehyde hydrazone intermediate | Palladium-carbon catalyzed transfer hydrogenation (optional) | 4-(2-pyridyl)benzyl hydrazine | Not specified | One-pot method can bypass this step |

RT = Room Temperature

Related Synthetic Routes and Intermediates

The preparation of 4-(2-pyridyl)benzoic acid hydrochloride can also involve coupling reactions starting from 2-chloropyridine and chlorophenyl nitrile derivatives using nickel catalysis (e.g., Nickel Bromide-2,2'-dipyridyl system). This method is industrially viable but requires careful catalyst management.

Summary of Preparation Method Analysis

| Aspect | Description |

|---|---|

| Starting Materials | 4-(2-pyridyl)benzonitrile, hydrazine derivatives, acetic acid |

| Catalysts | Raney nickel, optionally palladium on carbon |

| Reaction Environment | Nitrogen atmosphere, ambient temperature |

| Process Type | Two-step reduction or one-pot synthesis |

| Industrial Suitability | High, due to cost-effective catalysts and avoidance of Grignard reagents |

| Yield | Approximately 80% for intermediate formation |

| Advantages | Simple, inexpensive, scalable, avoids expensive catalysts and complex reagents |

| Limitations | Requires careful control of reduction steps and catalyst recovery |

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Pyridyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens, alkylating agents, and nucleophiles

Major Products: The major products formed from these reactions include various substituted pyridylbenzoic acids and their derivatives, which can be further utilized in organic synthesis and material science .

Wissenschaftliche Forschungsanwendungen

4-(2-Pyridyl)benzoic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-Pyridyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Research Findings

Solubility and Bioavailability

- The hydrochloride salt form universally enhances aqueous solubility across analogs, critical for bioavailability and reaction efficiency in polar solvents .

Pharmacological Relevance

- 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid hydrochloride (Dazoxiben) directly inhibits thromboxane synthase, demonstrating how substituent choice (imidazole vs. pyridine) tailors biological activity .

- Piperidine-containing analogs (e.g., 4-(2-Piperidinoethoxy)benzoic acid hydrochloride) exhibit higher basicity than pyridyl derivatives, influencing receptor binding in neurological targets .

Contrasting Electronic and Steric Effects

- Pyridyl vs. Piperidino Groups: Pyridine’s weak basicity (pKa ~5) contrasts with piperidine’s stronger basicity (pKa ~11), affecting protonation states under physiological conditions .

- Imidazole vs. Pyridine : The imidazole ring’s dual hydrogen-bonding capacity enhances interactions with enzymatic active sites, as seen in Dazoxiben’s mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.